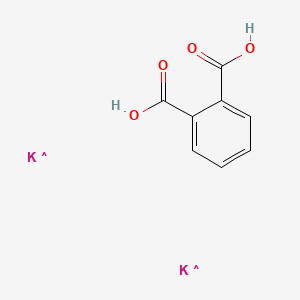

Potassium phthalate (2:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium phthalate (2:1), also known as potassium hydrogen phthalate, is a white or colorless ionic solid that is the monopotassium salt of phthalic acid. It is commonly used as a primary standard for acid-base titrations due to its solid and air-stable nature, making it easy to weigh accurately. This compound is slightly acidic and forms a colorless solution when dissolved in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium phthalate (2:1) can be synthesized by neutralizing phthalic acid with potassium hydroxide. The reaction involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the pH reaches around 8.5-9.0, indicated by a phenolphthalein indicator turning pink. The solution is then concentrated and cooled to crystallize the potassium phthalate .

Industrial Production Methods: In industrial settings, potassium phthalate is produced by reacting phthalic anhydride with potassium carbonate. The reaction mixture is heated and stirred until the desired product is formed. The resulting solution is then filtered, concentrated, and cooled to obtain the crystalline potassium phthalate .

Types of Reactions:

Neutralization: Potassium phthalate undergoes neutralization reactions with strong bases like sodium hydroxide to form water and the corresponding salt.

Common Reagents and Conditions:

Sodium Hydroxide: Used in titrations and neutralization reactions.

Hydrochloric Acid: Used in buffering applications.

Major Products Formed:

Potassium Salt: Formed during neutralization reactions.

Buffered Solutions: Formed when used as a buffering agent.

Applications De Recherche Scientifique

Analytical Chemistry

Primary Standard for Acid-Base Titrations

Potassium hydrogen phthalate is predominantly used as a primary standard for acid-base titrations. Its high purity and stability make it an ideal candidate for this purpose. KHP is often employed to calibrate pH meters and prepare volumetric solutions, ensuring accurate measurements in various chemical analyses .

Buffer Solutions

KHP serves as a buffer in pH determination, particularly in the preparation of buffer solutions that maintain a consistent pH during chemical reactions. This characteristic is crucial in biochemical experiments where pH stability is essential for enzyme activity and other biochemical processes .

Materials Science

Crystal Growth Studies

Research has demonstrated that potassium hydrogen phthalate can be used to grow single crystals, which are significant for various optical applications. The growth process can be influenced by doping with different metallic ions, such as sodium or iron, which alters the optical properties of the crystals . These doped crystals have been investigated for their nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics.

Optical Devices

The optical transparency of pure and doped KHP crystals across the visible spectrum makes them valuable in the development of optical devices. Studies have shown that these crystals exhibit good transparency and favorable refractive indices, which are critical parameters for lens and filter manufacturing .

Environmental Monitoring

Total Organic Carbon Testing

Potassium hydrogen phthalate is recognized as a useful standard for total organic carbon (TOC) testing. Its stable properties allow for accurate calibration of instruments used to measure organic carbon content in water samples, which is vital for environmental monitoring and assessing water quality .

Case Studies

Mécanisme D'action

Potassium phthalate dissociates completely in water, giving the potassium cation and hydrogen phthalate anion. The hydrogen phthalate anion acts as a weak acid, reacting reversibly with water to form hydronium ions and phthalate ions. This reversible reaction allows potassium phthalate to function effectively as a buffering agent, maintaining a stable pH in solutions .

Comparaison Avec Des Composés Similaires

Sodium Phthalate: Similar in structure but contains sodium instead of potassium.

Ammonium Phthalate: Contains ammonium instead of potassium.

Calcium Phthalate: Contains calcium instead of potassium.

Uniqueness: Potassium phthalate is unique due to its stable pH in solution, making it an excellent primary standard for acid-base titrations and pH meter calibration. Its non-hygroscopic nature and ease of handling further enhance its utility in various applications .

Propriétés

Numéro CAS |

29801-94-3 |

|---|---|

Formule moléculaire |

C8H6KO4 |

Poids moléculaire |

205.23 g/mol |

InChI |

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

Clé InChI |

XCCFSZODNJHPEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K].[K] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |

Key on ui other cas no. |

29801-94-3 |

Numéros CAS associés |

88-99-3 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.